4-(morpholin-4-ylmethyl)benzoyl chloride
Description
4-(Morpholin-4-ylmethyl)benzoyl chloride is a benzoyl chloride derivative featuring a morpholine ring attached via a methylene group to the para-position of the benzoyl moiety. This compound is notable for its dual functionality: the benzoyl chloride group acts as a reactive acylating agent, while the morpholine substituent enhances solubility and modulates electronic properties due to its electron-rich nitrogen-oxygen heterocycle . Morpholine derivatives are widely employed in medicinal chemistry and materials science, with applications ranging from antifungal agents to polymer synthesis .
Properties
Molecular Formula |
C12H14ClNO2 |
|---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
4-(morpholin-4-ylmethyl)benzoyl chloride |
InChI |
InChI=1S/C12H14ClNO2/c13-12(15)11-3-1-10(2-4-11)9-14-5-7-16-8-6-14/h1-4H,5-9H2 |
InChI Key |
BTOCBOHEIFMLMR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Formylbenzoyl Chloride
4-(Chloromethyl)benzoyl Chloride
4-(Methylthio)benzoyl Chloride
4-(Dimethylamino)benzoyl Chloride
4-(Trichloromethyl)benzoyl Chloride
- Molecular Formula : C₈H₄Cl₄O
- Molecular Weight : 259.93 g/mol
- Key Features : The trichloromethyl group increases lipophilicity and steric bulk.
- Applications : Primarily used in agrochemical synthesis .
Comparative Data Table
Reactivity and Application Insights
- Electron-Donating vs. Electron-Withdrawing Groups: Morpholine and dimethylamino groups (electron-donating) enhance nucleophilic aromatic substitution reactivity, making these compounds suitable for drug derivatization . Formyl and trichloromethyl groups (electron-withdrawing) increase electrophilicity, favoring reactions like crosslinking or agrochemical synthesis .
- Biological Activity: this compound derivatives exhibit notable antifungal activity against Candida spp., with IC₅₀ values lower than those of non-morpholine analogues . 4-(Chloromethyl)benzoyl chloride is pivotal in synthesizing imidazo[2,1-b]thiazoles, which show antitumor and antimicrobial properties .
- Industrial Utility: 4-(Methylthio)benzoyl chloride’s dual role as a photoinitiator and fluorescent probe underscores its versatility in materials science . 4-(Dimethylamino)benzoyl chloride’s efficient acylation mechanism is exploited in high-throughput drug synthesis .
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